molecular formula C9H11NO2 B1676414 3-Ethoxybenzamide CAS No. 55836-69-6

3-Ethoxybenzamide

Cat. No. B1676414
CAS RN: 55836-69-6
M. Wt: 165.19 g/mol
InChI Key: NDOYNKFWOCOOIR-UHFFFAOYSA-N
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Description

3-Ethoxybenzamide is an organic compound with the molecular formula C9H11NO2 . It is also known by other names such as m-Ethoxybenzamide and Benzamide, 3-ethoxy .


Molecular Structure Analysis

The molecular structure of 3-Ethoxybenzamide consists of a benzene ring substituted with an ethoxy group (C2H5O) at the 3rd position and a carboxamide group (CONH2) at the 1st position . The InChI representation of the molecule is InChI=1S/C9H11NO2/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) .


Physical And Chemical Properties Analysis

3-Ethoxybenzamide has a molecular weight of 165.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the molecule are 165.078978594 g/mol . The topological polar surface area is 52.3 Ų . The heavy atom count is 12 . The compound has a complexity of 159 .

Scientific Research Applications

  • Carcinogenicity Studies : A study on the carcinogenicity of o-ethoxybenzamide in mice revealed a significant increase in liver cell tumors in male mice fed with high doses of the compound (Naito et al., 1986).

  • Antibacterial Properties : Research has shown that derivatives of 3-Methoxybenzamide, similar to 3-Ethoxybenzamide, can inhibit cell division in Bacillus subtilis and have potent antistaphylococcal properties (Ohashi et al., 1999); (Haydon et al., 2010).

  • Pharmacokinetics : Studies on the pharmacokinetics of ethoxybenzamide (a similar compound) have provided insights into its absorption and metabolism in the body (Lin et al., 1982).

  • Molecular Structure and Interactions : Research on the molecular structure of ethenzamide and its interactions with other substances like gentisic acid and acetic acid has been conducted, providing insights into its chemical behavior (Aitipamula et al., 2010).

  • Biological Activity : Ethoxybenzamide has been shown to stimulate melanin synthesis in melanoma cells, indicating potential applications in dermatology and cosmetology (Sato et al., 2016).

  • Metabolic Studies : Investigations into the metabolism of o-ethoxybenzamide in plasma and urine have provided valuable data on its pharmacological profile (Davison et al., 1962).

properties

IUPAC Name

3-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOYNKFWOCOOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204430
Record name m-Ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxybenzamide

CAS RN

55836-69-6
Record name 3-Ethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55836-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxybenzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-ethoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.388
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Record name 3-ETHOXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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